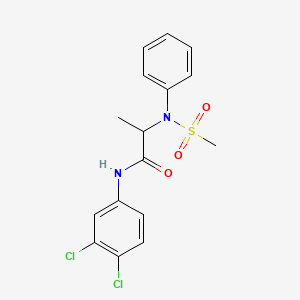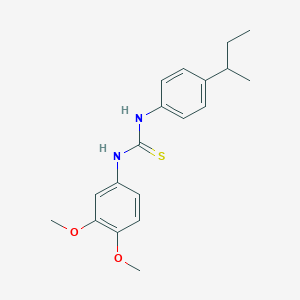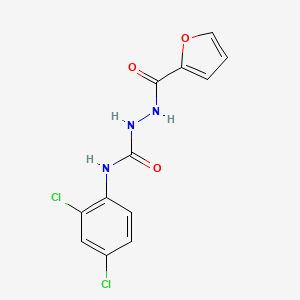
N~1~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
Vue d'ensemble
Description
N~1~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, also known as DCPA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. DCPA belongs to the class of compounds known as protease inhibitors, which are molecules that inhibit the activity of enzymes that break down proteins.
Mécanisme D'action
N~1~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide works by inhibiting the activity of protease enzymes, specifically cathepsin B. Protease enzymes are involved in the breakdown of proteins, which is a crucial process in many biological pathways. By inhibiting the activity of these enzymes, N~1~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide can disrupt these pathways and potentially prevent the progression of diseases such as cancer.
Biochemical and Physiological Effects:
N~1~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, N~1~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has been shown to have antioxidant activity, which can help to protect cells from damage caused by free radicals. N~1~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has also been shown to have antiviral properties, making it a potential treatment for viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~1~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide in lab experiments is that it is a relatively stable compound, making it easy to handle and store. However, one limitation is that N~1~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has a relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are a number of potential future directions for research on N~1~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide. One area of interest is the development of more potent and selective protease inhibitors based on the structure of N~1~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide. Another area of research could focus on the use of N~1~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide in combination with other therapies for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the potential side effects and toxicity of N~1~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, as well as its pharmacokinetics and pharmacodynamics in vivo.
Applications De Recherche Scientifique
N~1~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has been studied for its potential therapeutic applications in the treatment of various diseases. One area of research has focused on the use of N~1~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide as a potential treatment for cancer. Studies have shown that N~1~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide can inhibit the activity of the protease enzyme cathepsin B, which is involved in the progression of cancer. N~1~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c1-11(16(21)19-12-8-9-14(17)15(18)10-12)20(24(2,22)23)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNWEADBZAUAQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)Cl)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-({[(2-methoxy-4-nitrophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B4115271.png)
![ethyl 4-[({1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}carbonyl)amino]benzoate](/img/structure/B4115276.png)
![2-(4-chlorophenyl)-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol](/img/structure/B4115283.png)
![N-{[4-({[(2,3-dichlorophenyl)amino]carbonyl}amino)phenyl]sulfonyl}benzamide](/img/structure/B4115301.png)
![N-allyl-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4115314.png)
![ethyl 2-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4115323.png)
![N-{1-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4115326.png)
![N-(4-acetylphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarboxamide](/img/structure/B4115335.png)

![2-[(5-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4115345.png)
![methyl 2-[({[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4115351.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B4115354.png)

![2-{4-[2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide](/img/structure/B4115372.png)